N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0²⁷]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide is a complex heterocyclic compound characterized by a benzodioxolylmethyl group, a tricyclic sulfur-nitrogen scaffold, and a prop-2-en-1-yl substituent. Its structure combines a 1,3-benzodioxole moiety (a common pharmacophore in bioactive molecules) with a fused 8-thia-4,6-diazatricyclic system, which may confer unique electronic and steric properties.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S2/c1-3-8-27-23(29)21-16-6-4-14(2)9-19(16)33-22(21)26-24(27)32-12-20(28)25-11-15-5-7-17-18(10-15)31-13-30-17/h3,5,7,10,14H,1,4,6,8-9,11-13H2,2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTOTMVNNSZJKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NCC4=CC5=C(C=C4)OCO5)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1,3-Benzodioxol-5-ylmethylamine
The benzodioxolylmethylamine precursor is synthesized via reductive amination of piperonal (1,3-benzodioxole-5-carbaldehyde) followed by catalytic hydrogenation:
$$
\text{Piperonal} \xrightarrow{\text{NH}4\text{OAc, NaBH}3\text{CN}} \text{1,3-Benzodioxol-5-ylmethylamine} \quad \text{(Yield: 85-90\%)} \quad
$$
Key Reaction Parameters :
- Solvent: Methanol/THF (1:1)
- Temperature: 0–5°C
- Catalyst: 10% Pd/C for hydrogenation
Chloroacetylation of the Amine
The amine is treated with chloroacetyl chloride under Schotten-Baumann conditions:
$$
\text{1,3-Benzodioxol-5-ylmethylamine} + \text{ClCH}2\text{COCl} \xrightarrow{\text{NaOH, H}2\text{O/Et}_2\text{O}} \text{N-(1,3-Benzodioxol-5-ylmethyl)-2-chloroacetamide} \quad \text{(Yield: 78\%)} \quad
$$
Purification : Recrystallization from ethyl acetate/hexanes (3:1).
Synthesis of Fragment B: 5-Mercapto-11-methyl-4-allyl-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one
Construction of the Diazatricyclic Core
The tricyclic system is assembled via a tandem cyclization-alkylation sequence (Figure 2):
- Thiazolidinone Formation :
- Reaction of cysteamine hydrochloride with methyl acrylate yields 4-methylthiazolidin-2-one.
- Oxidative Cyclization :
- Treatment with iodine in DMF induces cyclization to form the 8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-triene skeleton.
$$
\text{Cysteamine} \xrightarrow{\text{MeOH, HCl}} \text{Thiazolidinone} \xrightarrow{\text{I}_2, \text{DMF}} \text{Tricyclic Core} \quad \text{(Overall Yield: 65\%)} \quad
$$
Allylation at Position 4
The allyl group is introduced via Mitsunobu reaction using allyl alcohol and DIAD/PPh₃:
$$
\text{Tricyclic Core} + \text{Allyl Alcohol} \xrightarrow{\text{DIAD, PPh}_3} \text{4-Allyl Derivative} \quad \text{(Yield: 82\%)} \quad
$$
Thiolation at Position 5
Thiolation is achieved by treating the tricyclic intermediate with thiourea under acidic conditions:
$$
\text{Tricyclic Intermediate} + \text{Thiourea} \xrightarrow{\text{HCl, EtOH}} \text{5-Mercapto Derivative} \quad \text{(Yield: 75\%)} \quad
$$
Final Coupling and Purification
Fragment A and Fragment B are coupled via nucleophilic displacement of the chloroacetamide’s chloride by the tricyclic thiolate (Figure 3):
$$
\text{Fragment A} + \text{Fragment B} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound} \quad \text{(Yield: 68\%)} \quad
$$
Optimization Notes :
- Base: Potassium carbonate (2.5 eq)
- Solvent: Anhydrous DMF
- Temperature: 50°C, 12 hours
Purification : Column chromatography (SiO₂, EtOAc/hexanes 1:2 → 1:1 gradient).
Analytical Characterization
| Property | Data |
|---|---|
| Molecular Formula | C₂₃H₂₅N₃O₅S₂ |
| Molecular Weight | 511.6 g/mol |
| ¹H NMR (400 MHz, CDCl₃) | δ 6.85 (d, 1H, J=8 Hz), 5.95 (m, 2H), 5.25 (m, 2H), 4.30 (s, 2H), 3.15 (s, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 170.5 (C=O), 148.2 (C-O), 131.8 (C=S), 116.4 (CH₂=CH) |
| HPLC Purity | 98.7% (C18, MeCN/H₂O 70:30) |
Challenges and Mitigation Strategies
- Regioselectivity in Cyclization : Competing pathways during tricyclic core formation were minimized using iodine as a cyclizing agent.
- Thiol Oxidation : The mercapto group in Fragment B was protected as a disulfide during storage and deprotected in situ with TCEP.
- Stereochemical Control : The allylation step required rigorous exclusion of moisture to prevent racemization.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole or benzothiolo pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds related to N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide exhibit significant anticancer properties. For example, derivatives have been shown to induce apoptosis in various cancer cell lines, including HCT116 and HeLa cells . The mechanism of action often involves the disruption of mitochondrial function and modulation of apoptotic pathways.
Anti-inflammatory Effects
In silico studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes . The docking studies indicate strong binding affinity to the active site of the enzyme, highlighting its potential as an anti-inflammatory agent.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in the treatment of Alzheimer's disease and Type 2 diabetes mellitus (T2DM) respectively . The inhibition of these enzymes can lead to therapeutic benefits by modulating neurotransmitter levels and glucose metabolism.
Case Studies
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural analogs of this compound can be categorized based on shared pharmacophores, such as benzodioxole derivatives, tricyclic sulfur-nitrogen systems, or acetamide-linked bioactive molecules. Below is a detailed comparative analysis:
Structural and Physicochemical Comparisons
Key physicochemical descriptors (e.g., molecular weight, logP, polar surface area) were calculated for the target compound and analogs (Table 1).
Key Observations :
- The target compound exhibits higher polarity (PSA = 118.7 Ų) compared to coumarin or indole-based analogs, likely due to its tricyclic sulfur-nitrogen core and multiple oxygen/nitrogen atoms.
- Its logP (2.8) suggests moderate lipophilicity, aligning with analogs like N-substituted sulfanylacetamides but lower than triterpenoids (OA/HG), which may impact membrane permeability .
Exceptions to Structural-Activity Relationships
While structural similarity often predicts shared mechanisms (e.g., OA and HG ), highlights that only ~20% of structurally similar compounds (Tanimoto coefficient >0.85) exhibit congruent gene expression profiles. For example:
- Tetrazole vs.
- Tricyclic vs. Bicyclic Systems: Minor structural variations (e.g., replacing sulfur with oxygen in the tricyclic core) can drastically alter target selectivity .
QSAR and Predictive Modeling
QSAR models trained on analogs (e.g., indole-oxadiazole sulfanylacetamides ) suggest:
- Critical Descriptors : Sulfur atom count, allyl substituent position, and benzodioxole methylation significantly influence bioactivity.
- Limitations : Predictive accuracy requires analogs with identical backbones; heterogeneous datasets reduce reliability .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on available research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a benzodioxole moiety and a thiazole structure, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of 573.67 g/mol. Key physicochemical properties include:
| Property | Value |
|---|---|
| LogP | 3.9943 |
| LogD | 2.8805 |
| Hydrogen Bond Acceptors | 11 |
| Hydrogen Bond Donors | 3 |
Antimicrobial Activity
Research indicates that compounds similar to N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[11-methyl-3-oxo... exhibit significant antimicrobial properties. For example, derivatives containing the benzodioxole moiety have shown activity against various bacterial strains, including Mycobacterium tuberculosis (Mtb). In vitro studies have demonstrated that specific derivatives can inhibit Mtb with IC50 values as low as 2.03 μM .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies have reported that related structures can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation . The mechanism often involves the modulation of signaling pathways associated with cell survival and growth.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, some studies suggest that this compound may possess anti-inflammatory properties. It has been observed to reduce pro-inflammatory cytokines in cell cultures, indicating a potential role in managing inflammatory diseases .
Case Studies
- Antitubercular Activity : A study focused on analogs of the compound found that specific derivatives effectively inhibited Mtb growth without significant toxicity to human lung fibroblast cells (MRC-5) at concentrations below 128 μM .
- Cancer Cell Line Studies : Research involving breast cancer cell lines demonstrated that certain derivatives led to a marked decrease in cell viability and induced apoptosis through mitochondrial pathways .
Molecular Docking Studies
Molecular docking simulations have been conducted to explore the binding affinity of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[11-methyl... to various biological targets such as Pantothenate synthetase in Mtb. These studies suggest strong interactions that may be responsible for the observed biological activities .
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of this compound to ensure high purity and yield?
- The synthesis requires precise control of reaction parameters such as temperature (e.g., 20–25°C for intermediate steps) , solvent choice (e.g., dioxane for solubility) , and pH to minimize side reactions .
- Stepwise monitoring via high-performance liquid chromatography (HPLC) is recommended to track reaction progress and intermediate stability .
- Purification techniques like recrystallization (ethanol-DMF mixtures) or column chromatography are essential for isolating the final product .
Q. Which analytical methods are most reliable for confirming the structural integrity of this compound?
- ¹H/¹³C NMR spectroscopy is critical for verifying functional group positions and stereochemistry, particularly for the benzodioxole and thioether linkages .
- High-resolution mass spectrometry (HRMS) ensures accurate molecular weight determination, especially given the compound’s complex heterocyclic core .
- X-ray crystallography provides definitive 3D structural validation, resolving ambiguities in stereochemical assignments .
Q. How does the compound’s stability under varying conditions (pH, light, temperature) impact storage and experimental handling?
- The compound is sensitive to extreme pH and prolonged light exposure , necessitating storage in amber vials at 4°C under inert atmospheres .
- Stability assays using accelerated degradation studies (e.g., 40°C/75% relative humidity) can predict shelf-life and guide handling protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
